Dideoxycytidine triphosphate is synthesized from its corresponding deoxynucleotide, deoxycytidine triphosphate (dCTP), through specific chemical reactions that remove hydroxyl groups. It falls under the broader category of dideoxynucleotides, which includes other variants such as dideoxyadenosine triphosphate (ddATP), dideoxyguanosine triphosphate (ddGTP), and dideoxythymidine triphosphate (ddTTP). These compounds are crucial in various genetic research applications, particularly in sequencing technologies.
The synthesis of dideoxycytidine triphosphate can be achieved through several methods, typically involving chemical modifications of deoxycytidine. One common approach involves the reaction of deoxycytidine with specific reagents that facilitate the removal of hydroxyl groups. For instance, a method described in literature involves treating deoxycytidine with methyl orthoformate and paratoluenesulfonic acid under controlled conditions to yield dideoxynucleotides .
Another advanced synthesis technique includes the use of dye-labeled dideoxynucleotides, which improve detection during sequencing. For example, fluorescent labels can be attached to ddCTP using a reaction with 5-carboxyfluorescein–NHS in a buffered solution . This allows for simultaneous detection of multiple nucleotides during sequencing reactions.
Dideoxycytidine triphosphate has a distinct molecular structure characterized by its ribose sugar lacking hydroxyl groups at the 2' and 3' positions. The molecular formula for ddCTP is CHNOP. Its structure can be represented as follows:
The crystal structure of ddCTP has been analyzed through X-ray crystallography, revealing its interactions within DNA polymerase complexes and confirming its role as a chain-terminating nucleotide .
Dideoxycytidine triphosphate participates in several key chemical reactions during DNA synthesis:
The mechanism by which dideoxycytidine triphosphate functions involves its incorporation into newly synthesized DNA strands by DNA polymerase. The absence of the 3'-OH group means that once ddCTP is added to the growing chain, no further nucleotides can be added, leading to chain termination. This property is exploited in Sanger sequencing:
Dideoxycytidine triphosphate exhibits several important physical and chemical properties:
These properties make ddCTP suitable for use in various biochemical assays and sequencing protocols.
Dideoxycytidine triphosphate is primarily used in:
ddCTP (2',3'-dideoxycytidine triphosphate) is a synthetic nucleotide analog distinguished by the absence of hydroxyl groups at both the 2' and 3' positions of its ribose sugar moiety. Its molecular formula is C₉H₁₆N₃O₁₂P₃, with a molecular weight of 447.13 g/mol (unmodified form) or 517.10 g/mol (trisodium salt) [1] [6] [9]. The compound’s core structure consists of a cytosine base attached to a dideoxyribose sugar and three phosphate groups. This modification prevents the formation of phosphodiester bonds with subsequent nucleotides during DNA synthesis, making ddCTP a chain-terminating agent [5] [10]. Its CAS registry number is 66004-77-1, and it is typically supplied as a lyophilized powder for research use [1] [6].
Property | Value |
---|---|
Molecular Formula | C₉H₁₆N₃O₁₂P₃ (base) / C₉H₁₃N₃Na₃O₁₂P₃ (trisodium salt) |
Molecular Weight | 447.13 g/mol (base) / 517.10 g/mol (trisodium salt) |
CAS Number | 66004-77-1 |
IUPAC Name | [[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Storage Conditions | -20°C (long-term); stable at room temperature during shipping |
ddCTP was pivotal in Frederick Sanger’s development of the chain-termination DNA sequencing method (1977), which revolutionized genomics and earned Sanger his second Nobel Prize in Chemistry (1980) [2] [5]. In classical Sanger sequencing:
The manual method evolved into automated sequencing by the 1980s, where fluorescently labeled ddCTP (emitting specific wavelengths) enabled high-throughput analysis in a single reaction tube [2] [8]. This innovation underpinned landmark projects like the Human Genome Project and remains a reference method for validating next-generation sequencing data [2] [7].
ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) share a common dideoxyribose structure but differ in their nitrogenous bases. While all terminate DNA synthesis, their incorporation specificity ensures accurate sequence determination:
Feature | dNTPs | ddNTPs (e.g., ddCTP) |
---|---|---|
3'-OH Group | Present; enables phosphodiester bond formation | Absent; terminates chain elongation |
Primary Function | DNA polymerization | Controlled chain termination |
Biological Occurrence | Naturally occurring | Synthetic analogs |
Role in Sanger Sequencing | Substrates for elongation | Terminators at specific bases |
ddCTP specifically terminates sequences complementary to guanine in the template strand. The ratio of dCTP to ddCTP in sequencing reactions (typically ∼100:1) determines fragment length distribution – critical for generating readable ladders [3] [4] [10].
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